molecular formula C16H17N3O2 B6073139 N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B6073139
M. Wt: 283.32 g/mol
InChI Key: LBSFQLMOPJKPOQ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HMAH, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. HMAH is a hydrazone derivative that has been synthesized using a simple and efficient method.

Scientific Research Applications

N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various research fields, including cancer research, neuroprotection, and antibacterial activity. In cancer research, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to protect against oxidative stress-induced cell death in neuronal cells. In antibacterial activity, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to exhibit potent antibacterial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have shown that N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can induce apoptosis in cancer cells by activating the caspase pathway. N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In antibacterial activity, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In neuronal cells, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to protect against oxidative stress-induced cell death and increase the expression of antioxidant enzymes. In bacteria, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to disrupt the bacterial cell membrane, leading to bacterial death.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is easy to synthesize, yields a high purity product, and has been shown to exhibit potent biological activity. However, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antibacterial activity. Another direction is to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in order to better understand its biological activity. Additionally, future research could focus on improving the water solubility of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide to increase its potential for use in certain experiments.
Conclusion
In conclusion, N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various research fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. Further research is needed to fully understand the mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and to explore its potential applications in different research fields.

Synthesis Methods

N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized by reacting 4-hydroxybenzaldehyde with 2-methylphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with 2-acetylaminobenzoic acid to form N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. This method is simple, efficient, and yields a high purity product.

properties

IUPAC Name

N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)17-11-16(21)19-18-10-13-6-8-14(20)9-7-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFQLMOPJKPOQ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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